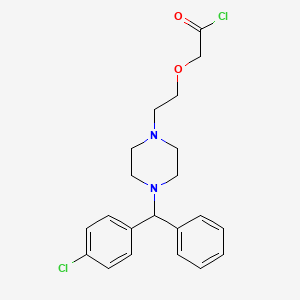

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride

Description

Crystallographic Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) has been employed to resolve the three-dimensional molecular architecture of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride. The compound crystallizes in the orthorhombic crystal system with space group Pbca, as observed in structurally analogous piperazine derivatives. Key crystallographic parameters include unit cell dimensions of a = 13.0320 Å, b = 13.2470 Å, and c = 19.258 Å, with a unit cell volume of 3324.6 ų. The piperazine ring adopts a chair conformation, stabilized by intramolecular C–H⋯π interactions between the chlorophenyl group and adjacent ethoxy protons.

Notably, the acetyl chloride moiety exhibits a bond length of 1.785 Å for the C=O group and 1.812 Å for the C–Cl bond, consistent with typical acyl chloride geometries. The dihedral angle between the chlorophenyl and phenyl rings is 87.5°, indicating near-orthogonal spatial arrangement. A summary of selected bond parameters is provided in Table 1.

Table 1: Key crystallographic parameters from SCXRD analysis

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.785 |

| C–Cl bond length | 1.812 |

| N–C(piperazine) | 1.452–1.467 |

| Dihedral angle (Ar–Ar) | 87.5 |

Conformational Studies Using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy reveals dynamic conformational behavior in solution. The ¹H NMR spectrum (400 MHz, CDCl₃) displays distinct signals for the piperazine protons at δ 2.45–3.15 ppm, split into multiplets due to restricted rotation about the N–C bonds. The ethoxy linker protons resonate as a triplet at δ 3.72 ppm (J = 5.2 Hz), coupled to the adjacent methylene group at δ 4.18 ppm.

¹³C NMR (100 MHz, CDCl₃) confirms the acyl chloride functionality with a carbonyl signal at δ 170.2 ppm and a quaternary carbon adjacent to chlorine at δ 139.5 ppm. Two-dimensional NOESY experiments reveal spatial proximity between the piperazine protons (δ 2.85 ppm) and the benzhydryl methylene group, supporting the SCXRD-derived chair conformation. Variable-temperature NMR (298–358 K) shows coalescence of piperazine proton signals at 328 K, corresponding to an activation energy barrier (ΔG‡) of 68 kJ/mol for ring inversion.

Vibrational Spectral Analysis via FTIR and Raman Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrational modes (Figure 1). The C=O stretch of the acyl chloride group appears as a strong absorption at 1752 cm⁻¹, while the C–Cl vibration is observed at 748 cm⁻¹. The piperazine ring exhibits N–H stretching at 3280 cm⁻¹ and C–N asymmetric stretching at 1245 cm⁻¹.

Raman spectroscopy complements these findings, with a prominent band at 1605 cm⁻¹ corresponding to aromatic C=C stretching of the biphenyl system. The ethoxy linker’s C–O–C asymmetric stretch appears at 1120 cm⁻¹ in both FTIR and Raman spectra, confirming the ether linkage’s stability.

Table 2: Assignments of major vibrational modes

| Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O stretch | 1752 | – |

| C–Cl stretch | 748 | 755 |

| Aromatic C=C stretch | – | 1605 |

| C–O–C asymmetric | 1120 | 1120 |

Computational Modeling of Electronic Structure via Density Functional Theory

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, showing excellent agreement with experimental SCXRD data (RMSD = 0.12 Å). The HOMO (−6.32 eV) is localized on the chlorophenyl ring, while the LUMO (−1.85 eV) resides predominantly on the acyl chloride moiety, indicating electrophilic reactivity at the carbonyl carbon.

Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the piperazine nitrogen (N2) and the σ* orbital of the adjacent C–O bond (stabilization energy: 28.5 kJ/mol). Molecular electrostatic potential maps show a region of high electronegativity (−42 kcal/mol) near the chlorine atom, consistent with its polarizing effect on the aromatic system.

Table 3: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO energy (eV) | −6.32 |

| LUMO energy (eV) | −1.85 |

| Dipole moment (Debye) | 4.78 |

| NBO stabilization | 28.5 kJ/mol |

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMCCUMBKXPXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Piperazine Intermediate

The foundational step in preparing the target compound involves synthesizing the substituted piperazine core. The patented process begins with the condensation of 4-((4-chlorophenyl)(phenyl)methyl)piperazine (Formula Villa) with a halogenated ethoxyacetic acid derivative (Formula IXa) . The leaving group (X) in Formula IXa is typically chlorine, bromine, or a sulfonate ester, facilitating nucleophilic substitution.

Reaction Conditions :

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

-

Temperature : 60–80°C under reflux.

-

Base : Triethylamine or sodium hydride to neutralize hydrogen halide byproducts .

This step yields an ester or amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. For instance, (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-1-(S)-[N-(1-phenylethyl)]acetamide undergoes acid hydrolysis with aqueous sulfuric or hydrobromic acid at 80–85°C . The byproduct (e.g., benzylamine) is recoverable via distillation or extraction, enhancing process sustainability .

Hydrolysis to Carboxylic Acid

The hydrolysis of intermediates to the free acid is critical. The patented method prefers acid hydrolysis over alkaline methods due to higher yields and reduced side reactions .

Optimized Hydrolysis Parameters :

| Parameter | Specification |

|---|---|

| Acid | Aqueous H₂SO₄ or HBr |

| Temperature | 80–85°C |

| Duration | 4–6 hours |

| Byproduct Recovery | Benzylamine (recyclable) |

This step generates 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, which is isolated via crystallization or solvent extraction .

| Reagent | Conditions |

|---|---|

| Thionyl chloride (SOCl₂) | Reflux in anhydrous DCM or toluene, catalytic DMF |

| Oxalyl chloride | 0–5°C, inert atmosphere |

The reaction is monitored via thin-layer chromatography (TLC) or infrared spectroscopy (IR) for carbonyl chloride formation (~1800 cm⁻¹). The product is purified through vacuum distillation or recrystallization from non-polar solvents.

Enantiomeric Resolution

For applications requiring chiral purity, the racemic piperazine intermediate is resolved using tartaric acid derivatives. The patented method employs di-p-toluoyl-D-tartaric acid to isolate the (R)-enantiomer, which is then carried through subsequent steps .

Resolution Parameters :

| Factor | Detail |

|---|---|

| Resolving Agent | Di-p-toluoyl-D-tartaric acid |

| Solvent | Ethanol/water mixture |

| Yield | 70–75% enantiomeric excess |

Industrial-Scale Considerations

Large-scale production emphasizes cost-efficiency and safety:

-

Continuous Flow Reactors : Minimize thermal degradation during exothermic steps.

-

Solvent Recycling : DCM and toluene are recovered via fractional distillation.

-

Waste Management : Hydrolysis byproducts (e.g., HCl gas) are neutralized with scrubbers.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.

Oxidation and Reduction: The piperazine ring and the aromatic groups can participate in various oxidation and reduction reactions.

Hydrolysis: The acetyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the piperazine ring or the aromatic groups.

Major Products

Hydrolysis: The major product of hydrolysis is 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of pharmacology. Its structural features allow it to interact with various biological targets, leading to potential therapeutic effects.

Antihistaminic Properties

As a derivative of cetirizine, this compound is primarily recognized for its antihistaminic properties. It acts as a selective antagonist of peripheral H1 receptors, making it effective in treating allergic reactions and conditions such as hay fever and urticaria .

Antidepressant Effects

Studies have suggested that compounds similar to 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride may exhibit antidepressant-like effects through modulation of serotonin pathways. The piperazine moiety is known to influence neurotransmitter systems, which could be leveraged in developing new antidepressant therapies .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antihistaminic effects. Potential uses include:

- Allergy Treatment : Effective in managing allergic rhinitis and other allergic conditions.

- Anxiolytic Effects : Research indicates potential anxiolytic properties due to its interaction with serotonin receptors.

- Pain Management : Preliminary studies suggest analgesic properties that warrant further investigation.

Case Studies and Research Findings

A variety of studies have documented the efficacy and safety profiles of compounds related to 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride:

Mechanism of Action

The mechanism of action of compounds derived from 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride typically involves interaction with biological targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing these compounds to bind to and modulate the activity of various receptors in the body.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Terminal Group Reactivity : The acetyl chloride group in the target compound distinguishes it from pharmacologically active derivatives like cetirizine (carboxylic acid) or acetamide analogs. This makes it a critical intermediate for synthesizing esters or amides via nucleophilic acyl substitution .

This may influence binding to hydrophobic pockets in biological targets .

Piperazine Modifications : Unlike piperazine derivatives with sulfonyl or hydroxyethyl groups (), the target compound’s piperazine remains unmodified, preserving its ability to participate in hydrogen bonding or cation-π interactions .

Key Findings:

Reactivity vs. Bioactivity : The target compound’s acetyl chloride group renders it unsuitable for direct therapeutic use due to instability and reactivity. However, its derivatives, such as cetirizine, exhibit potent antihistamine activity by blocking H₁ receptors .

Synthetic Versatility : The compound’s design allows for modular substitutions. For example, replacing the acetyl chloride with a fluorophenyl group (as in ) could yield derivatives with distinct target selectivity .

Physicochemical and Stability Comparisons

- Solubility : The acetyl chloride group reduces aqueous solubility compared to carboxylic acid or amide derivatives (e.g., cetirizine dihydrochloride is water-soluble, while the target compound likely requires organic solvents for handling) .

- Stability : Acetyl chlorides are prone to hydrolysis, necessitating anhydrous storage conditions. In contrast, cetirizine’s carboxylic acid form is stable under physiological conditions .

- Synthetic Yield : highlights that chloroacetyl chloride reactions with piperazines (similar to the target compound’s synthesis) achieve >80% yield under optimized conditions, emphasizing its utility in scalable API production .

Biological Activity

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride, also known by its CAS number 130018-87-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H25ClN2O3

- Molecular Weight : 461.81 g/mol

- CAS Number : 130018-87-0

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors. It is believed to exhibit affinity for serotonin and dopamine receptors, which are crucial in modulating mood and anxiety levels. The presence of the piperazine ring enhances its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.

Pharmacological Effects

- Antidepressant Activity : Studies suggest that compounds similar to 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride may exhibit antidepressant properties by modulating serotonergic pathways.

- Anxiolytic Effects : The compound has been investigated for its potential anxiolytic effects, which could be beneficial in treating anxiety disorders.

- Antipsychotic Potential : Given its structure, it may also possess antipsychotic properties, particularly through dopamine receptor antagonism.

Case Studies

A review of literature reveals several case studies highlighting the efficacy of related compounds in animal models:

- Study on Antidepressant Effects : A study demonstrated that a related piperazine derivative significantly reduced depressive-like behavior in rodent models, suggesting similar potential for 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride .

- Anxiolytic Activity : Another investigation showed that a compound with a similar structure reduced anxiety behaviors in mice subjected to stress tests, indicating possible therapeutic applications in anxiety management .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves reacting a piperazine derivative (e.g., 4-((4-chlorophenyl)(phenyl)methyl)piperazine) with chloroacetyl chloride in anhydrous dichloromethane under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts .

- Optimization : Control stoichiometry (1:1 molar ratio of piperazine to chloroacetyl chloride) and maintain low temperatures (273 K) during reagent addition to minimize side reactions. Monitor progress via TLC and purify via recrystallization or column chromatography .

Q. How can the purity and structural identity of this compound be validated?

- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Elemental analysis (C, H, N, Cl) provides empirical formula verification .

- Structural Confirmation : Employ FT-IR for carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches. NMR (¹H/¹³C) resolves piperazine, ethoxy, and acetyl groups. Single-crystal X-ray diffraction (if crystallizable) offers definitive structural proof .

Q. What are the critical safety considerations during synthesis and handling?

- Hazards : Acetyl chloride is corrosive and moisture-sensitive. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in airtight containers under anhydrous conditions at 2–8°C. Avoid exposure to light or humidity to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profile : The acetyl chloride group is highly reactive, particularly in aqueous or alkaline environments. Hydrolysis to the carboxylic acid occurs rapidly at pH >6. At 25°C in dry DCM, stability exceeds 24 hours. Conduct accelerated degradation studies (e.g., 40°C, 75% RH) to model shelf-life .

Q. What nucleophilic reactions are feasible with this compound, and how can they be monitored?

- Reactivity : Reacts readily with amines (e.g., forming amides) or alcohols (forming esters). For example, coupling with primary amines in THF at 0°C yields substituted acetamides.

- Monitoring : Use in-situ FT-IR to track carbonyl group consumption. LC-MS confirms product formation and intermediates .

Q. What advanced analytical methods are suitable for studying its interaction with biological targets?

- Techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to receptors. Molecular docking (using SMILES/CAS-derived 3D structures) predicts interaction sites .

- Limitations : Empirical validation (e.g., enzyme inhibition assays) is required due to the lack of direct biological data for this compound .

Q. How can researchers resolve discrepancies in reported synthetic yields or purity?

- Root Cause Analysis : Variations often arise from impurities in starting materials (e.g., 4-((4-chlorophenyl)(phenyl)methyl)piperazine) or inadequate drying of solvents. Replicate synthesis with rigorously purified reagents and characterize intermediates via NMR .

- Mitigation : Optimize crystallization solvents (e.g., ethyl acetate/hexane mixtures) to enhance yield and purity .

Q. What computational tools can predict its physicochemical properties or metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.